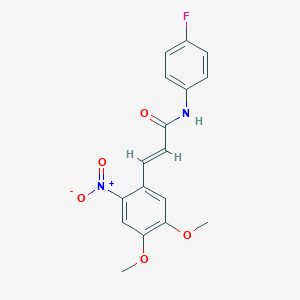

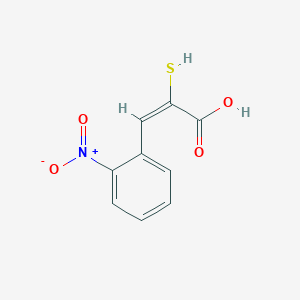

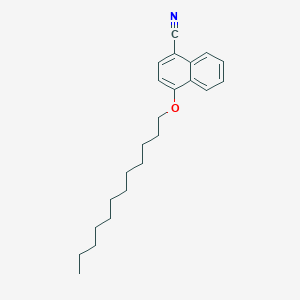

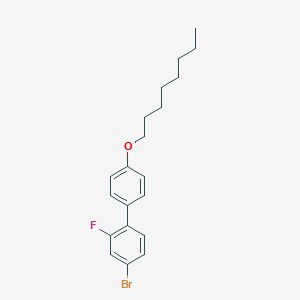

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound usually includes its molecular formula, structure, and the functional groups present. It may also include its role or use in the scientific, medical, or industrial fields .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Potential Therapeutic Applications

- Antioxidant, Antidiabetic, and Antibacterial Properties :

- A related compound, N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM), demonstrated promising antioxidant, antidiabetic, and antibacterial properties. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various strains, including drug-resistant strains. No adverse toxicological effects were observed, suggesting a wide range of potential applications in medical therapy (Misra, Nag, & Sonawane, 2016).

Neuroprotective Effects

- Neuroprotection and Brain Regeneration :

- Acrylamide (ACR), a neurotoxic chemical, showed negative impacts on the brain. However, a study revealed that epigallocatechin-3-gallate (EGCG) attenuated ACR-induced brain damage and promoted regeneration in the cerebral cortex of rats, indicating potential neuroprotective applications (He, Tan, Mi, Zhou, & Ji, 2017).

- Protective Effect against Parkinson's Disease :

- A novel synthetic compound, N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylamide (FLZ), demonstrated significant therapeutic effects against Parkinson's disease model mice, improving motor dysfunction and suggesting potential as a new drug candidate (Yu, Wei, Bao, Zhang, & Sun, 2013).

Anticarcinogenic and Genotoxicity Properties

- Anticarcinogenic and Genotoxicity Studies :

- Studies on acrylamide revealed insights into its genotoxicity and potential carcinogenicity. Although the direct implications for N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide are not explicit, the broader research context provides a valuable understanding of related compounds and their biological interactions (Tareke et al., 2008; Sawada & Matsuoka, 1976)(Sawada & Matsuoka, 1976).

Additional Applications

- Alzheimer's Disease Treatment :

- A drug candidate, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide (gx-50), derived from Zanthoxylum bungeanum, showed effectiveness in treating Alzheimer's disease. It improved cognitive abilities in mice, decreased the accumulation of amyloid-β oligomers, and demonstrated protective effects against neuronal apoptosis, indicating potential as a treatment for Alzheimer's disease (Tang et al., 2013).

作用機序

Target of Action

A similar compound, n-benzoyl-n’- (4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) .

Mode of Action

It is suggested that the inhibition of the sirt1 enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may influence cell cycle regulation .

Pharmacokinetics

A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives suggests that these compounds have good pharmacokinetics (adme) properties .

Result of Action

The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may have a role in regulating cell proliferation .

Safety and Hazards

特性

IUPAC Name |

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O5/c1-24-15-9-11(14(20(22)23)10-16(15)25-2)3-8-17(21)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21)/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIODXVRJHBNCR-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)

![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)

![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)

![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)

![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)

![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)